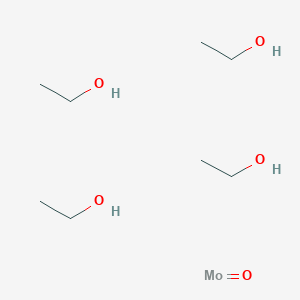
Ethanol--oxomolybdenum (4/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol–oxomolybdenum (4/1) is a coordination compound that combines ethanol and oxomolybdenum in a 4:1 ratio. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including catalysis and materials science. The combination of ethanol, a simple alcohol, with oxomolybdenum, a transition metal oxide, results in a compound with intriguing reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethanol–oxomolybdenum (4/1) typically involves the reaction of molybdenum pentachloride with ethanol. The process can be summarized as follows:
- Dissolve molybdenum pentachloride in ethanol in a specific ratio.
- Add urea to the resulting solution.
- Perform annealing in two stages to obtain the desired compound .
Industrial Production Methods: While the laboratory synthesis of ethanol–oxomolybdenum (4/1) is well-documented, industrial production methods are less common. the principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol–oxomolybdenum (4/1) undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where ligands in the coordination sphere of molybdenum are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen.
Reduction: Common reagents include hydrogen gas and hydrazine.
Substitution: Reagents such as phosphines and amines are used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield epoxides or alcohols, while reduction reactions may produce hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Ethanol–oxomolybdenum (4/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism by which ethanol–oxomolybdenum (4/1) exerts its effects involves its ability to facilitate electron transfer reactions. The molybdenum center in the compound can undergo changes in oxidation state, allowing it to participate in redox reactions. This property is crucial for its catalytic activity
Eigenschaften
CAS-Nummer |
57249-27-1 |
|---|---|
Molekularformel |
C8H24MoO5 |
Molekulargewicht |
296.22 g/mol |
IUPAC-Name |
ethanol;oxomolybdenum |
InChI |
InChI=1S/4C2H6O.Mo.O/c4*1-2-3;;/h4*3H,2H2,1H3;; |
InChI-Schlüssel |
ORKXEZNYBXHJIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCO.CCO.CCO.CCO.O=[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















